The compound is derived from isatogen, which is a bicyclic compound containing a fused benzene and isoindole structure. 2,2'-Pyridylisatogen tosylate specifically refers to the tosylated form of 2,2'-pyridylisatogen. It has been utilized in various studies to explore its effects on P2Y receptors, which are G protein-coupled receptors activated by nucleotides such as ATP and ADP. The primary classification of this compound falls under pharmacological agents targeting purinergic signaling pathways .
The synthesis of 2,2'-pyridylisatogen tosylate involves several steps typically starting from pyridine derivatives. The general synthetic pathway includes:
The molecular structure of 2,2'-pyridylisatogen tosylate can be described as follows:
The compound's structure can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its functional groups and molecular integrity .
2,2'-Pyridylisatogen tosylate primarily interacts with P2Y receptors through competitive antagonism. Its chemical reactions can be summarized as follows:
The mechanism of action for 2,2'-pyridylisatogen tosylate involves its interaction with the P2Y1 receptor:
Experimental data suggest that this compound can significantly influence intracellular calcium mobilization and inositol phosphate production through its action on Gq-coupled receptors .
The physical and chemical properties of 2,2'-pyridylisatogen tosylate are critical for understanding its behavior in biological systems:
The applications of 2,2'-pyridylisatogen tosylate span various fields:
The discovery of PIT originated in the early 1970s from systematic screens for ATP antagonists. Researchers utilized the guinea-pig taenia coli preparation—a spontaneously contracting smooth muscle that relaxes upon ATP exposure—to evaluate chemical libraries. Using modified Sucrose-Gap electrophysiology, Spedding and colleagues identified PIT as an antagonist that abolished ATP-induced relaxation without blocking nerve-mediated inhibitory junction potentials (IJPs) [5] [8]. This paradox challenged Geoff Burnstock’s “purinergic nerve hypothesis,” which proposed ATP as the primary inhibitory neurotransmitter in gut motility. PIT’s failure to inhibit IJPs initially suggested ATP might not mediate these responses, igniting controversy about neurotransmitter identity [5] [8].
Subsequent studies revealed PIT’s effects were receptor-dependent:
The resolution came in 1996 when King et al. demonstrated PIT’s allosteric mechanism using recombinant P2Y₁ receptors expressed in Xenopus oocytes:
Table 1: Key Milestones in PIT Characterization
Year | Discovery | Experimental Model | Reference |
---|---|---|---|
1974 | Identification as ATP antagonist | Guinea-pig taenia coli | [5] |
1996 | Biphasic allosteric modulation | P2Y₁-expressed oocytes | [1] |
2004 | Selective non-competitive P2Y₁ blockade | Recombinant human P2Y₁ | [6] |
1998 | Identification as spin-trapping agent | ESR spectroscopy | [3] |
Prior to P2 receptor cloning, PIT served as the first pharmacological tool to definitively distinguish adenosine (P1) from nucleotide (P2) receptors:
Table 2: Contrasting P1 vs. P2 Receptor Responses to PIT
Parameter | P1 (Adenosine) Receptors | P2 (ATP) Receptors |
---|---|---|
Functional Response | Unaffected by PIT | Blocked by PIT |
Desensitization | Resistant to ATP pretreatment | Sensitive to ATP pretreatment |
Binding Site | Orthosteric site (low PIT affinity: pKi 5.3) | Allosteric site (high PIT sensitivity: IC50 0.14 µM) |
Structural Basis | Adenosine-selective ligand pocket | Nucleotide-binding crevice with PIT-sensitive cysteine |
PIT’s selectivity profile was validated through radioligand binding assays, showing negligible affinity for adenosine A₁ receptors (pKi 5.3) or other GPCRs. This cemented its utility for isolating P2-specific signaling in complex tissues [1] [10].
PIT’s enduring value lies in its pioneering role as a probe for allosteric mechanisms in GPCRs:
Mechanistic Insights
Table 3: Research Applications of PIT in Purinergic Pharmacology
Application | Key Finding | Implication | |
---|---|---|---|
Receptor Subtype Selectivity | PIT blocks P2Y₁ (IC50 0.14 µM) but not P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, or P2Y₁₂ | Validated P2Y₁-specific signaling in vascular and neural tissues | |
Allosteric Drug Design | Nitroxyl group of PIT essential for activity; synthetic analogs lacking this group are inactive | Informed design of covalent allosteric modulators | |
Mitochondrial Modulation | PIT opens mitochondrial permeability transition pores at >30 µM | Revealed off-target effects in cellular energy metabolism studies | |
Radical Chemistry | PIT traps hydroxyl/superoxide radicals more effectively than DMPO | Utility in redox biology beyond receptor pharmacology | [3] |
Selectivity and Limitations
PIT’s selectivity for P2Y₁ receptors over other P2Y subtypes (P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂) remains its defining feature [6]. However, key limitations influence its application:
Despite these constraints, PIT established key principles for allosteric modulator development:
"PIT demonstrated that allosteric sites could achieve unprecedented subtype selectivity—a breakthrough for targeting closely related GPCRs like P2Y receptors where orthosteric sites are highly conserved." [4] [9]
This legacy informed later allosteric drug discovery for adenosine receptors, mGluRs, and other GPCRs where PAMs/NAMs now dominate therapeutic pipelines [4] [7] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7